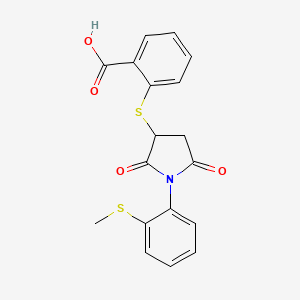

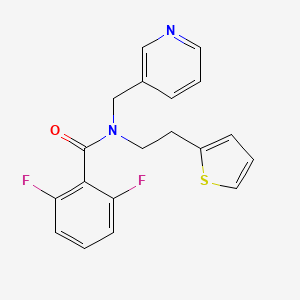

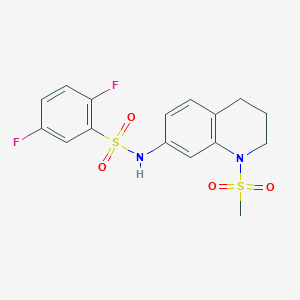

![molecular formula C16H12N4O5 B2865478 N-((3-(2-氧代-1,2-二氢吡啶-4-基)-1,2,4-恶二唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 2034349-10-3](/img/structure/B2865478.png)

N-((3-(2-氧代-1,2-二氢吡啶-4-基)-1,2,4-恶二唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The plane of the 2,3-dihydro-4-pyridinone group encloses an angle with the plane of the trifluorobenzoate group . No classic hydrogen bond was found for the title compound, but two intermolecular non-classical hydrogen bonds were observed .科学研究应用

合成和生物活性

N-((3-(2-氧代-1,2-二氢吡啶-4-基)-1,2,4-恶二唑-5-基)甲基)苯并[d][1,3]二氧杂环-5-甲酰胺是一种化合物,由于存在于多种化学合成和生物学研究中而备受关注。具有与该化合物相关的结构的化合物已被合成并评估其在各种生物学应用中的潜力,展示了该结构基序在药学中的重要性。

涉及该化合物及其衍生物的一个显着研究方面包括探索它们的合成和潜在的生物活性。研究表明合成整合恶二唑环的新化合物的可能性,表明该结构特征在开发具有潜在治疗应用的新化学实体中的多功能性。例如,已经合成了具有不同生物活性的衍生物,包括抗菌和抗真菌特性,突出了该化合物在寻找新的抗菌剂中的重要性 (帕尔卡等人,2017; 甘加普拉姆等人,2009)。

晶体学研究

对衍生物的晶体学研究提供了对分子结构的见解,促进了对相互作用的更深入理解以及这些相互作用如何影响生物活性。例如,已经进行了新型吡唑衍生物的晶体结构和赫希菲尔德表面分析,提供了对分子相互作用和此类化合物稳定性的见解,这对于设计具有优化特性的药物至关重要 (库马拉等人,2017)。

抗菌和抗癌潜力

对相关化合物的抗菌和抗癌潜力的研究强调了恶二唑环等结构元素在提高化合物功效方面的重要性。针对各种细菌菌株和癌细胞系设计、合成和评估新型化合物的活性已提供了有希望的结果,为开发新的治疗剂提供了潜在途径 (拉赫穆尼等人,2016)。

作用机制

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It interacts with EZH2, inhibiting its function and thus disrupting the activity of the PRC2 complex . This leads to a decrease in the methylation of lysine 27 on histone 3 (H3K27), a process that is generally catalyzed by PRC2 and serves to repress transcription .

Biochemical Pathways

The inhibition of EZH2 and the subsequent decrease in H3K27 methylation disrupts the normal function of the PRC2 complex . This affects the chromatin structure, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are affected.

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that it has sufficient bioavailability to exert its effects in vivo.

Result of Action

The result of the compound’s action is a disruption of the normal function of the PRC2 complex, leading to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. In the case of certain malignancies, this can lead to a decrease in the proliferation of cancer cells .

未来方向

Compounds with similar structures have been studied for their potential as therapeutic agents. For example, a compound with a similar 2-oxo-1,2-dihydropyridin-3-yl structure has been found to inhibit the enzyme EZH2 and is currently in Phase I clinical trials for B-Cell Lymphomas . This suggests potential future directions for the study and application of this compound.

属性

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5/c21-13-6-9(3-4-17-13)15-19-14(25-20-15)7-18-16(22)10-1-2-11-12(5-10)24-8-23-11/h1-6H,7-8H2,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJLXLDGAVOUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

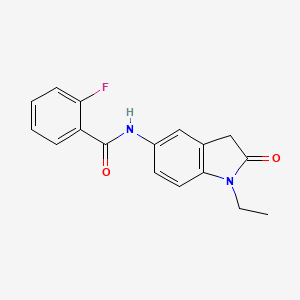

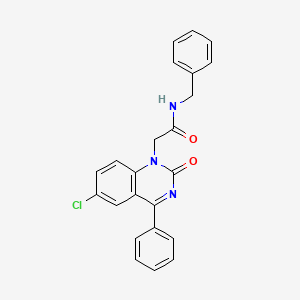

![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)

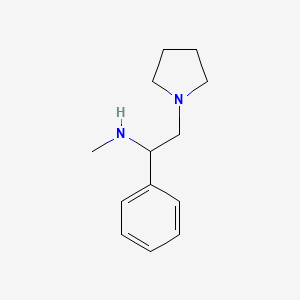

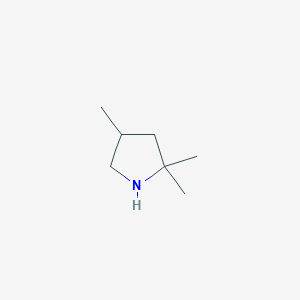

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2865397.png)

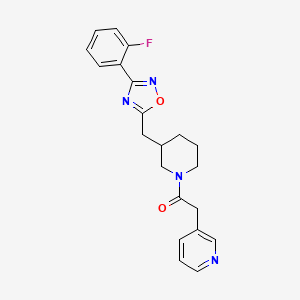

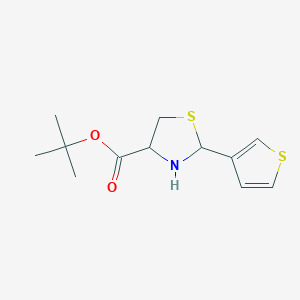

![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B2865413.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)